Quinclorac

Description

Propriétés

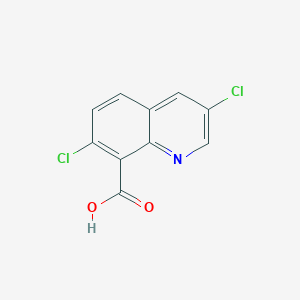

IUPAC Name |

3,7-dichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSWMQPCJRCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032641 | |

| Record name | Quinclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C) | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White/yellow solid, Colorless crystalline solid | |

CAS No. |

84087-01-4, 113875-40-4 | |

| Record name | Quinclorac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinclorac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dichloroquinoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dichloroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINCLORAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J06V625EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

274 °C | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Quinclorac: An In-depth Technical Guide on its Role as a Synthetic Auxin Mimic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinclorac is a selective herbicide widely utilized for the control of grassy and broadleaf weeds in various agricultural and turfgrass settings.[1][2] Its mode of action is primarily attributed to its function as a synthetic auxin mimic, disrupting normal plant growth and development in susceptible species.[3] This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with auxin signaling pathways, the physiological consequences of its application, and detailed experimental protocols for its study.

Mechanism of Action: A Synthetic Auxin Agonist

This compound is classified as a quinolinecarboxylic acid herbicide and functions as a synthetic growth regulator.[4] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive pathways.[5] This hormonal imbalance results in a cascade of physiological disruptions, ultimately causing plant death in susceptible species.

Interaction with Auxin Receptors

The primary targets of auxin and synthetic auxins like this compound are the F-box proteins of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, which act as auxin co-receptors. Upon binding of an auxin, the TIR1/AFB receptor is able to perceive and bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.

Downstream Signaling and Physiological Effects

The activation of auxin-responsive genes by this compound leads to several key physiological and developmental aberrations in susceptible plants:

-

Uncontrolled Cell Division and Elongation: The overstimulation of growth-promoting genes leads to disorganized and unsustainable cell division and elongation, resulting in epinasty (twisting and curling of stems and leaves), callusing, and overall abnormal morphology.

-

Induction of Ethylene Biosynthesis: A significant consequence of this compound action is the dramatic induction of ethylene biosynthesis. This is primarily achieved through the upregulation of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthetic pathway.

-

Cyanide Accumulation in Grasses: In susceptible grass species, the increased production of ethylene is accompanied by a stoichiometric release of hydrogen cyanide (HCN) as a co-product of the ACC oxidase (ACO) reaction. Many susceptible grasses lack sufficient β-cyanoalanine synthase (β-CAS) activity to detoxify the excess cyanide, leading to phytotoxicity.

-

Induction of Abscisic Acid (ABA) Biosynthesis: The elevated levels of ethylene can, in turn, trigger the biosynthesis of abscisic acid (ABA), a plant hormone associated with stress responses and senescence. This ABA accumulation contributes to the overall growth inhibition and eventual necrosis observed in treated plants.

-

Inhibition of Cell Wall Biosynthesis: In some sensitive grass species, there is evidence to suggest that this compound can also directly inhibit cell wall biosynthesis, further contributing to its herbicidal activity.

The following diagram illustrates the signaling pathway initiated by this compound.

Caption: this compound signaling pathway leading to phytotoxicity.

Quantitative Data on this compound's Effects

The efficacy of this compound is dose-dependent and varies among plant species. The following tables summarize quantitative data on its effects on ethylene production, gene expression, and overall plant growth.

Table 1: Effect of this compound on Ethylene Production in Echinochloa crus-galli var. mitis

| This compound Concentration (g a.i. ha⁻¹) | Ethylene Production (relative to control) - Susceptible Biotype (FJ01-S) | Ethylene Production (relative to control) - Resistant Biotype (JS01-R) |

| 150 | ~2.5x | ~1.2x |

| 300 | ~3.5x | ~1.5x |

| 600 | 4.1x | ~1.6x |

Data adapted from a study on this compound resistance, measured 24 hours after treatment.

Table 2: this compound-Induced Changes in Gene Expression in Rice (Oryza sativa) Shoots

| Gene Family | Example Gene | Fold Change (6h treatment) | Fold Change (24h treatment) |

| GH3 | OsGH3.1 | 3.2 | 4.5 |

| Aux/IAA | OsIAA9 | 2.8 | 3.9 |

| Cytochrome P450 | CYP81A6 | 5.1 | 7.8 |

| Glutathione S-transferase | OsGSTU6 | 4.5 | 6.2 |

Data represents approximate fold changes in expression levels in response to 1.65 mM this compound treatment.

Table 3: Dose-Response of Tomato (Lycopersicon esculentum) to Simulated this compound Drift

| This compound Application Rate (g a.i. ha⁻¹) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) at 28 DAT |

| 10 | 15 | 25 |

| 50 | 40 | 60 |

| 100 | 75 | 85 |

DAT: Days After Treatment. Data are illustrative of typical dose-response relationships.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections provide protocols for key experiments.

Protocol 1: Measurement of Ethylene Production

This protocol describes the quantification of ethylene production from plant tissue using gas chromatography (GC).

Materials:

-

Gas-tight vials or syringes

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak Q)

-

Certified ethylene standard gas

-

Plant tissue treated with this compound and control tissue

Procedure:

-

Excise a known weight of plant tissue (e.g., leaves, roots) and place it in a gas-tight vial of a known volume.

-

Seal the vial and incubate under controlled conditions (temperature, light) for a defined period (e.g., 1-4 hours).

-

Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

-

Inject the gas sample into the GC.

-

Identify and quantify the ethylene peak based on the retention time and peak area of the ethylene standard.

-

Calculate the rate of ethylene production, typically expressed as nL or nmol per gram of fresh weight per hour.

The following diagram outlines the experimental workflow for ethylene measurement.

Caption: Experimental workflow for ethylene production measurement.

Protocol 2: Quantification of Cyanide Content

This protocol outlines a colorimetric method for determining cyanide concentration in plant tissues.

Materials:

-

Plant tissue (treated and control)

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Enzyme solution (e.g., β-glucosidase)

-

Chloramine-T solution

-

Pyridine-barbituric acid reagent

-

Spectrophotometer

-

Sodium cyanide (NaCN) or potassium cyanide (KCN) standard solution

Procedure:

-

Homogenize a known weight of plant tissue in the extraction buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Incubate the supernatant with a β-glucosidase solution to release cyanide from cyanogenic glycosides.

-

Add chloramine-T solution to convert cyanide to cyanogen chloride.

-

Add pyridine-barbituric acid reagent, which reacts with cyanogen chloride to form a colored complex.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 580 nm) using a spectrophotometer.

-

Determine the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of NaCN or KCN.

Protocol 3: ACC Synthase (ACS) Activity Assay

This protocol describes an in vitro assay to measure the activity of ACC synthase.

Materials:

-

Plant tissue extract containing ACS

-

S-adenosyl-L-methionine (SAM) as the substrate

-

Pyridoxal-5'-phosphate (PLP) as a cofactor

-

Reaction buffer (e.g., EPPS buffer, pH 8.5)

-

Reagents for ACC quantification (e.g., mercuric chloride and sodium hypochlorite, which convert ACC to ethylene for GC analysis)

Procedure:

-

Prepare a crude or partially purified enzyme extract from plant tissue.

-

Initiate the enzymatic reaction by adding SAM to the enzyme extract in the reaction buffer containing PLP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding mercuric chloride).

-

Convert the ACC produced in the reaction to ethylene by adding sodium hypochlorite.

-

Quantify the ethylene produced using gas chromatography as described in Protocol 1.

-

Calculate the ACS activity, typically expressed as nmol of ACC produced per mg of protein per hour.

Protocol 4: Analysis of this compound-Induced Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps to quantify changes in the expression of target genes in response to this compound treatment.

Materials:

-

Plant tissue (treated and control)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for target and reference genes

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Harvest plant tissue at specific time points after this compound treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a suitable RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based master mix.

-

Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.

The following diagram illustrates the logical relationship between these key experimental assays.

Caption: Relationship between key experimental assays.

Conclusion

This compound's efficacy as a selective herbicide is rooted in its ability to act as a potent synthetic auxin mimic. By hijacking the plant's natural auxin signaling pathway, it induces a cascade of detrimental physiological events, most notably the overproduction of ethylene and, in susceptible grasses, the accumulation of toxic levels of cyanide. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and scientists to further investigate the nuanced mechanisms of this compound action and to explore potential avenues for the development of novel herbicidal compounds or strategies to mitigate herbicide resistance. A thorough understanding of these core principles is essential for the effective and responsible use of this important agricultural tool.

References

- 1. pomais.com [pomais.com]

- 2. This compound Herbicide – Liquid & Granular Weed Killer for Agriculture - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 4. cdms.net [cdms.net]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide on the Core Mechanism of Quinclorac-Induced Ethylene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac, a selective auxin-type herbicide, exerts its phytotoxic effects in susceptible plant species through a complex mechanism that culminates in the overproduction of ethylene. This guide provides a detailed technical overview of the core molecular processes underlying this compound-induced ethylene biosynthesis. It outlines the signaling cascade initiated by this compound, the roles of the key enzymes 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO), and the subsequent physiological consequences, including the production of cyanide as a phytotoxic byproduct. This document summarizes key quantitative data from relevant studies, presents detailed experimental protocols for the measurement of critical biomarkers, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this herbicidal mode of action.

Introduction

This compound is a widely used herbicide effective against various monocot and dicotyledonous weeds in crops such as rice.[1][2] Its mode of action is primarily classified as that of a synthetic auxin, mimicking the effects of endogenous auxins like indole-3-acetic acid (IAA) at supra-optimal concentrations.[2][3][4] This leads to a cascade of physiological and molecular responses in susceptible plants, with the induction of ethylene biosynthesis being a central component of its phytotoxicity. In sensitive grasses, the this compound-induced surge in ethylene production is accompanied by an accumulation of cyanide, a co-product of the ethylene biosynthetic pathway, which contributes significantly to the herbicidal effect. Understanding the intricate details of this mechanism is crucial for the development of new herbicides, the management of herbicide resistance, and for advancing our knowledge of phytohormonal crosstalk.

The Core Signaling Pathway

This compound, acting as a synthetic auxin, initiates a signaling cascade that leads to the upregulation of genes involved in ethylene biosynthesis. The herbicidal action of this compound is multifaceted, with evidence supporting its role in inhibiting cell wall synthesis and inducing the production of reactive oxygen species (ROS), in addition to its auxinic effects.

The primary mechanism involves the stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) activity. This enzyme catalyzes the rate-limiting step in ethylene biosynthesis, the conversion of S-adenosyl-L-methionine (SAM) to ACC. The resulting increase in ACC levels drives the subsequent reaction catalyzed by ACC oxidase (ACO), which converts ACC to ethylene, carbon dioxide, and hydrogen cyanide (HCN). In susceptible grass species, the inability to efficiently detoxify the accumulating cyanide is a major factor in the observed phytotoxicity.

Below is a diagram illustrating the signaling pathway from this compound perception to ethylene and cyanide production.

Caption: Signaling pathway of this compound-induced ethylene and cyanide biosynthesis.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies on this compound-resistant (R) and -susceptible (S) biotypes of various weed species, illustrating the differential impact of this compound on ethylene biosynthesis and related parameters.

Table 1: Effect of this compound on Ethylene Production

| Plant Species | Biotype | This compound Dose (g a.i. ha⁻¹) | Ethylene Production (nmol g⁻¹ FW h⁻¹) | Fold Increase over Control | Reference |

| Echinochloa crus-galli var. mitis | Susceptible (FJ01-S) | 600 | Not specified | 4.1 | |

| Echinochloa crus-galli var. mitis | Resistant (AH01-R) | 600 | Not specified | 1.9 | |

| Echinochloa crus-galli var. mitis | Resistant (JS02-R) | 600 | Not specified | 2.4 | |

| Echinochloa crus-galli var. mitis | Resistant (JX01-R) | 600 | Not specified | 2.8 | |

| Echinochloa spp. | Susceptible (S) | Not specified | Not specified | 7 | |

| Echinochloa spp. | Intermediately Tolerant (I) | Not specified | Not specified | 3 | |

| Echinochloa spp. | Resistant (R) | Not specified | No effect | - |

Table 2: Effect of this compound on ACC Content

| Plant Species | Biotype | This compound Dose (g a.i. ha⁻¹) | Observation | Reference |

| Echinochloa crus-galli var. mitis | Susceptible (FJ01-S) | 600 | Higher increase in ACC content | |

| Echinochloa crus-galli var. mitis | Resistant Biotypes | 600 | Lower increase in ACC content | |

| Echinochloa spp. | Susceptible (S) | Not specified | 2.5-fold increase over control |

Table 3: Effect of this compound on ACS and ACO Activity

| Plant Species | Biotype | Enzyme | This compound Dose (g a.i. ha⁻¹) | Observation | Reference |

| Echinochloa crus-galli var. mitis | Susceptible (FJ01-S) | ACS & ACO | 600 | Higher increase in activity | |

| Echinochloa crus-galli var. mitis | Resistant Biotypes | ACS & ACO | 600 | Lower increase in activity | |

| Echinochloa crus-galli var. zelayensis | Susceptible & Moderately Resistant | ACS & ACO | Not specified | Increased expression of EcACS-like, EcACS7, and EcACO1 | |

| Echinochloa crus-galli var. zelayensis | Highly Resistant | ACS & ACO | Not specified | Lower expression of EcACS-like, EcACS7, and EcACO1 |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for key experiments used to investigate the mechanism of this compound-induced ethylene biosynthesis.

Measurement of Ethylene Production

This protocol describes the quantification of ethylene produced by plant tissues using gas chromatography (GC).

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Airtight vials (e.g., 15 mL screw-neck vials) with septa

-

Gas-tight syringe (e.g., 1 mL)

-

Incubator or growth chamber set to a constant temperature (e.g., 25°C)

-

Plant material (e.g., shoots or leaves)

-

Ethylene standard gas for calibration

Procedure:

-

Excise a known fresh weight of plant tissue (e.g., 0.2 g of shoot tissue) and place it into an airtight vial.

-

Seal the vial immediately with a cap containing a septum.

-

Incubate the vials for a defined period (e.g., 5 hours) at a constant temperature (e.g., 25°C) in the dark.

-

After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas from the vial through the septum.

-

Inject the gas sample into the GC-FID system.

-

The GC conditions should be optimized for ethylene separation. Typical parameters include:

-

Column: Activated alumina or similar

-

Injector temperature: e.g., 70°C

-

Detector temperature: e.g., 200°C

-

Column temperature: e.g., 250°C

-

Carrier gas (e.g., N₂) flow rate: e.g., 30 mL min⁻¹

-

Air and H₂ flow rates for FID: e.g., 300 mL min⁻¹ and 30 mL min⁻¹, respectively.

-

-

Quantify the ethylene concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of ethylene gas.

-

Express the results as nmol of ethylene produced per gram of fresh weight per hour of incubation (nmol g⁻¹ FW h⁻¹).

Caption: Workflow for measuring ethylene production using gas chromatography.

Determination of ACC Content

This protocol outlines the measurement of the ethylene precursor, ACC, in plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

5% (w/v) Sulfosalicylic acid

-

HgCl₂

-

NaOH

-

NaOCl (bleach)

-

Saturated NaCl solution

-

Gas chromatograph (as described in 4.1)

-

Airtight vials and syringes

Procedure:

-

Harvest a known fresh weight of plant tissue (e.g., 0.2 g) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a suitable volume of 5% sulfosalicylic acid (e.g., 0.4 mL).

-

Centrifuge the extract and collect the supernatant.

-

In a sealed vial, mix a known volume of the supernatant with HgCl₂.

-

Add a solution of NaOH and NaOCl to the vial to chemically convert ACC to ethylene. The reaction is typically carried out on ice.

-

After a set reaction time, add saturated NaCl to stop the reaction.

-

Incubate the vial to allow the generated ethylene to equilibrate in the headspace.

-

Measure the ethylene concentration in the headspace using GC as described in protocol 4.1.

-

Calculate the ACC content based on the amount of ethylene produced, accounting for the conversion efficiency. Express results as nmol of ACC per gram of fresh weight (nmol g⁻¹ FW).

In Vitro ACC Synthase (ACS) Activity Assay

This protocol describes the measurement of ACS enzyme activity in plant extracts.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., containing buffer salts, protease inhibitors, and cofactors like pyridoxal phosphate)

-

S-Adenosyl-L-methionine (SAM) as the substrate

-

Reagents for ACC quantification (as in protocol 4.2)

-

Spectrophotometer or other means of protein quantification

Procedure:

-

Homogenize a known weight of plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to obtain a crude enzyme extract (supernatant).

-

Determine the protein concentration of the extract.

-

Set up the enzyme reaction by mixing the enzyme extract with a reaction buffer containing a known concentration of SAM.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a denaturing agent or by heat).

-

Quantify the amount of ACC produced during the reaction using the method described in protocol 4.2.

-

Calculate the specific activity of ACS as the amount of ACC produced per unit of protein per unit of time (e.g., nmol ACC mg⁻¹ protein h⁻¹).

In Vitro ACC Oxidase (ACO) Activity Assay

This protocol details the measurement of ACO enzyme activity.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., containing MOPS or Tricine buffer, ascorbate, and DTT)

-

Reaction buffer containing ACC, FeSO₄, and NaHCO₃

-

Gas chromatograph (as in protocol 4.1)

Procedure:

-

Prepare a crude enzyme extract from plant tissue as described for the ACS assay (protocol 4.3). Desalting the extract using a Sephadex G-25 column may be necessary.

-

Set up the reaction in a sealed vial containing the enzyme extract and the reaction buffer with ACC as the substrate and necessary cofactors (Fe²⁺ and bicarbonate). A typical reaction mixture might contain 50 mM MOPS, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, 0.1 mM DTT, and a known concentration of ACC.

-

Incubate the vial at a constant temperature (e.g., 30°C) with shaking for a specific duration (e.g., 60 minutes).

-

Measure the ethylene produced in the headspace using GC as described in protocol 4.1.

-

Calculate the specific activity of ACO as the amount of ethylene produced per unit of protein per unit of time (e.g., nmol ethylene mg⁻¹ protein h⁻¹).

Quantification of Cyanide in Plant Tissues

This protocol describes a colorimetric method for determining cyanide content.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Reagents for colorimetric assay (e.g., succinimide/N-chlorosuccinimide and barbituric acid/pyridine reagent)

-

Spectrophotometer

-

Standard solution of KCN or NaCN

Procedure:

-

Homogenize a known weight of plant tissue in the extraction buffer.

-

Incubate the homogenate to allow for the enzymatic release of HCN if cyanogenic glycosides are present. An exogenous β-glucosidase can be added to ensure complete hydrolysis.

-

Trap the released HCN in a basic solution (e.g., NaOH) in a sealed system.

-

Perform a colorimetric reaction with the trapped cyanide. For example, using the Lambert method, add acetic acid, succinimide/N-chlorosuccinimide reagent, and barbituric acid/pyridine reagent to the NaOH solution containing the cyanide.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

Quantify the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of cyanide.

-

Express the results as µg or nmol of cyanide per gram of fresh weight (µg g⁻¹ FW or nmol g⁻¹ FW).

Conclusion

The induction of ethylene biosynthesis is a pivotal mechanism in the herbicidal action of this compound, particularly in susceptible grass species. This process is initiated by the synthetic auxin activity of this compound, leading to the upregulation of ACC synthase and a subsequent surge in ACC production. The conversion of ACC to ethylene by ACC oxidase also generates cyanide, the accumulation of which is a key phytotoxic element. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this pathway. A thorough understanding of these molecular events is essential for developing strategies to overcome herbicide resistance and for the rational design of novel herbicidal compounds. Further research into the upstream signaling components and the regulation of cyanide detoxification pathways will continue to enhance our knowledge in this field.

References

- 1. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

Quinclorac: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac is a selective herbicide widely utilized in agriculture for the control of various grass and broadleaf weeds, particularly in rice and turfgrass. Its unique mode of action, which differs between monocotyledonous and dicotyledonous plants, makes it a subject of significant scientific interest. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its analysis and the elucidation of its biological effects are also presented, alongside visualizations of its chemical structure and relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Chemical Identity and Structure

This compound, with the IUPAC name 3,7-dichloroquinoline-8-carboxylic acid, is a synthetic auxin herbicide belonging to the quinolinecarboxylic acid class of compounds.[1][2] Its chemical identity is well-established with the CAS Registry Number 84087-01-4.[3][4]

The fundamental structure of this compound consists of a quinoline ring system substituted with two chlorine atoms at positions 3 and 7, and a carboxylic acid group at position 8.[5] This specific arrangement of functional groups is crucial for its herbicidal activity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties influence its environmental fate, bioavailability, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | |

| Molecular Weight | 242.06 g/mol | |

| Appearance | Colorless solid/crystals | |

| Melting Point | 274 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 63.28 ± 1.57 mg/L (in deionized water at 20°C). Solubility is pH-dependent, increasing from 3.61 mg/L at pH 1.0 to 10457.65 mg/L at pH 8.95. | |

| Vapor Pressure | 0.01 mPa (at 20°C) | |

| pKa | 4.34 (at 25°C) | |

| Solubility in Organic Solvents (at 20°C) | Acetone: 2000 mg/L, Ethanol: 2000 mg/L, Methylene chloride: <100 mg/L, Acetonitrile: <100 mg/L, n-Hexane: <100 mg/L |

Note on Water Solubility: There are conflicting reports on the water solubility of this compound. While some sources state a very low solubility of 0.065 mg/L at pH 7, a more detailed study has demonstrated its pH-dependent nature, with significantly higher solubility in neutral to alkaline conditions. The pH-dependent values are considered more reliable for experimental design.

Mechanism of Action

This compound exhibits a dual mode of action that is dependent on the plant species.

Auxin-like Activity in Dicotyledonous Plants

In broadleaf weeds, this compound acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes. This hormonal imbalance disrupts normal plant growth processes, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Cellulose Biosynthesis Inhibition in Monocotyledonous Plants

In susceptible grasses, the primary mode of action is the inhibition of cellulose biosynthesis, a critical component of the plant cell wall. This disruption of cell wall formation leads to a cessation of growth and necrosis, particularly in the zones of elongation.

Induction of Ethylene and Cyanide Biosynthesis

A key aspect of this compound's toxicity in sensitive grasses is the induction of ethylene and cyanide biosynthesis. This compound treatment leads to an increase in the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway. The resulting accumulation of ACC is then converted to ethylene and hydrogen cyanide (HCN), a potent metabolic inhibitor. The overproduction of both ethylene and cyanide contributes significantly to the phytotoxic effects observed in susceptible grass species.

Experimental Protocols

Analysis of this compound Residues in Soil and Plant Matrices

The following is a generalized protocol for the extraction and analysis of this compound residues, based on methodologies described in the scientific literature.

4.1.1. Extraction

-

Sample Preparation: Homogenize 5-10 g of the soil or plant sample. For plant samples, a 30-minute pre-soak in water may be beneficial.

-

Solvent Extraction: Add 100 mL of a 1% hydrochloric acid-acetone solution (or methanol for some matrices) and homogenize thoroughly.

-

Filtration: Filter the homogenate under suction. Re-extract the residue with an additional 50 mL of the extraction solvent and filter again.

-

Combine and Adjust Volume: Combine the filtrates and adjust the final volume to 200 mL with the extraction solvent.

4.1.2. Clean-up (Solid Phase Extraction - SPE)

-

Cartridge Conditioning: Condition an octadecylsilanized silica gel (C18) SPE cartridge (1000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1 vol% hydrochloric acid.

-

Sample Loading: Load an aliquot of the extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with a 10 mL mixture of 0.1 vol% hydrochloric acid and methanol (4:1, v/v) to remove interfering substances. Discard the effluent.

-

Elution: Elute the this compound with a 10 mL mixture of 0.1 vol% hydrochloric acid and methanol (1:4, v/v). Collect the eluate.

-

Final Preparation: Adjust the volume of the eluate to a known final volume (e.g., 10 mL) for analysis.

4.1.3. Quantification by HPLC-UV or LC-MS/MS

-

Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water (containing 0.2% acetic acid) and methanol (e.g., 45:55, v/v) at a flow rate of 0.8 mL/min.

-

Detection: UV detection at 240 nm or by monitoring specific parent and daughter ion transitions in MS/MS.

-

Quantification: Generate a calibration curve using certified reference standards of this compound.

Measurement of Ethylene Production in Plant Tissues

This protocol is adapted from studies investigating the effect of this compound on ethylene biosynthesis.

-

Plant Treatment: Treat susceptible plants with this compound at the desired concentration and duration.

-

Tissue Incubation: Excise plant tissues (e.g., roots, shoots) and place them in sealed vials.

-

Headspace Sampling: After a defined incubation period (e.g., 1-24 hours), withdraw a sample of the headspace gas from the vials using a gas-tight syringe.

-

Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.

-

Data Normalization: Express ethylene production as nmol per gram of fresh weight per hour.

Conclusion

This compound remains a significant tool in modern agriculture due to its selective herbicidal properties. A thorough understanding of its chemical structure, physicochemical characteristics, and complex mode of action is essential for its effective and safe use, as well as for the development of new herbicidal compounds and strategies to manage weed resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and biological effects of this important molecule.

References

- 1. News - Frequently Asked Questions about this compound [bigpesticides.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Integrative Theory of the Mode of Action of this compound: Literature Review1 - Advances in Weed Science [awsjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Herbicide – Liquid & Granular Weed Killer for Agriculture - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

An In-depth Technical Guide to the Absorption and Translocation of Quinclorac in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class, widely utilized for controlling problematic grass and broadleaf weeds in crops such as rice and turfgrass. Its efficacy is fundamentally dependent on its absorption by the target plant and subsequent translocation to meristematic tissues. This technical guide provides a comprehensive overview of the physiological and molecular processes governing the uptake and movement of this compound within plants. It details the primary routes of absorption (foliar and root), the mechanisms of translocation via xylem and phloem, and the key environmental and biological factors influencing these processes. Furthermore, this guide elucidates the molecular mode of action, focusing on its role as a synthetic auxin and the downstream signaling cascades—including the induction of ethylene and cyanide biosynthesis in susceptible grasses—that lead to phytotoxicity. Detailed experimental protocols for studying absorption and translocation using radiolabeling and chromatographic techniques are provided, alongside quantitative data from key studies to facilitate comparative analysis.

Introduction

This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a post-emergence herbicide valued for its systemic properties, allowing it to be absorbed by one part of the plant and moved to other parts, ensuring comprehensive control.[1] It can be absorbed through the foliage, roots, and even germinating seeds.[1][2] Its mode of action is primarily as a synthetic auxin, mimicking the effects of natural plant hormones like indole-3-acetic acid (IAA).[3][4] This hormonal mimicry disrupts normal growth processes, leading to characteristic symptoms in susceptible broadleaf weeds such as leaf and stem twisting. In susceptible grass species, a unique phytotoxic pathway is activated, involving the overproduction of ethylene and cyanide. Understanding the dynamics of this compound's absorption and translocation is critical for optimizing its application, managing herbicide resistance, and developing new herbicidal compounds.

Absorption Mechanisms

The entry of this compound into a plant can occur through both aerial and subterranean tissues, with the rate and extent of absorption influenced by plant species, developmental stage, and environmental conditions.

Foliar Absorption

When applied post-emergence, this compound must penetrate the waxy cuticle of the leaf surface to enter the plant. This process is passive and depends on the physicochemical properties of the herbicide formulation and the morphology of the leaf surface. Studies have shown rapid foliar uptake in various species. For instance, within 30 minutes of application, susceptible southern crabgrass (Digitaria ciliaris) and tolerant Kentucky bluegrass (Poa pratensis) absorbed 85% and 66% of the applied this compound, respectively.

Root Absorption

This compound present in the soil solution is readily absorbed by plant roots. Root uptake is generally considered more efficient than foliar absorption for this herbicide. Once absorbed by the root epidermis, this compound moves through the root cortex, either symplastically (through the cytoplasm) or apoplastically (through the cell walls), until it reaches the vascular cylinder to be transported upwards.

Translocation Pathways

Once absorbed, the systemic nature of this compound allows it to move throughout the plant via the primary vascular tissues: the xylem and the phloem.

Xylem (Acropetal) Translocation

This compound absorbed by the roots enters the xylem, the primary water-conducting tissue, and is transported upwards towards the shoots in the transpiration stream. This movement, known as acropetal translocation, is largely unidirectional and results in the accumulation of the herbicide in areas of high transpiration, such as mature leaves and the apex. This is a major translocation route for this compound.

Phloem (Basipetal and Acropetal) Translocation

Foliar-applied this compound can enter the phloem, which transports sugars from source tissues (mature leaves) to sink tissues (areas of active growth like new leaves, roots, and meristems). This allows for both upward (acropetal) and downward (basipetal) movement. Translocation to meristematic sinks is crucial for the herbicide's efficacy, as it disrupts development at the plant's most active growth points.

The logical flow of this compound absorption and translocation is depicted below.

References

- 1. bioone.org [bioone.org]

- 2. fao.org [fao.org]

- 3. This compound Absorption and Translocation Characteristics in this compound- and Propanil-Resistant and -Susceptible Barnyardgrass (Echinochloa crus-galli) Biotypes | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

Quinclorac Exposure: A Technical Guide to Affected Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac, a selective herbicide, exerts its phytotoxic effects through a multi-pronged attack on the biochemical machinery of susceptible plants. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound exposure, with a primary focus on its roles as an auxin mimic, an inhibitor of cell wall biosynthesis, and an inducer of oxidative stress. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers in agrochemistry, plant biology, and toxicology.

Introduction

This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a widely used herbicide effective against many broadleaf and grassy weeds in various crops.[1] Its mode of action is complex and not entirely elucidated, with evidence pointing to at least three interconnected biochemical mechanisms.[1][2] Understanding these pathways is critical for developing more effective and selective herbicides, managing herbicide resistance, and assessing the environmental and toxicological impact of this compound.

Primary Biochemical Pathways Affected by this compound

This compound's phytotoxicity is primarily attributed to its interference with three major biochemical processes in plants:

-

Auxin Mimicry Leading to Ethylene and Cyanide Production: this compound acts as a synthetic auxin, disrupting normal hormonal balance.[3][4] This leads to an overstimulation of auxin signaling pathways, resulting in the excessive production of ethylene and, as a byproduct, toxic cyanide.

-

Inhibition of Cell Wall Biosynthesis: Evidence suggests that this compound can interfere with the incorporation of glucose into cellulose and other cell wall polysaccharides, thereby compromising cell wall integrity and inhibiting plant growth.

-

Induction of Oxidative Stress: this compound exposure has been shown to trigger the generation of reactive oxygen species (ROS), leading to cellular damage and lipid peroxidation.

These pathways are not mutually exclusive and can interact to produce the ultimate phytotoxic effect of the herbicide.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key biochemical parameters as reported in the scientific literature.

Table 1: Effect of this compound on Ethylene Production in Echinochloa crus-galli var. mitis

| Biotype | This compound Dose (g a.i. ha⁻¹) | Ethylene Production (relative to control) | Reference |

| Susceptible (FJ01-S) | 600 | 4.1-fold increase | |

| Resistant (AH01-R) | 600 | 1.9-fold increase | |

| Resistant (JS02-R) | 600 | 2.4-fold increase | |

| Resistant (JX01-R) | 600 | 2.8-fold increase |

Table 2: Effect of this compound on ACC Synthase (ACS) and ACC Oxidase (ACO) Activity

| Biotype | This compound Treatment | ACS Activity | ACO Activity | Reference |

| Susceptible | Increased this compound Rate | Remarkable Increment | Remarkable Increment | |

| Resistant (JS01-R) | Increased this compound Rate | No Significant Difference | No Significant Difference |

Table 3: Gene Expression Changes in Response to this compound in Echinochloa crus-galli var. zelayensis

| Gene | Biotype | This compound Treatment | Expression Level Change | Reference |

| EcACS-like | Susceptible | + | Stimulated | |

| EcACS7 | Susceptible | + | Stimulated | |

| EcACO1 | Susceptible | + | Stimulated | |

| EcACS-like | Highly Resistant | + | Lower Expression | |

| EcACS7 | Highly Resistant | + | Lower Expression | |

| EcACO1 | Highly Resistant | + | Lower Expression |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

This compound's Auxin Mimicry Pathway

Experimental Workflow for this compound Resistance Study

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Measurement of Ethylene Production

Objective: To quantify the rate of ethylene production in plant tissues following this compound exposure.

Materials:

-

Gas-tight vials or syringes

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Plant tissue (e.g., leaf discs, seedlings)

-

This compound solution of desired concentration

-

Incubation chamber with controlled temperature and light

Procedure:

-

Excise plant tissue and place it in a gas-tight vial.

-

Introduce the this compound solution to the vials. For controls, use a solution without this compound.

-

Seal the vials and incubate under controlled conditions for a specific duration.

-

After incubation, withdraw a headspace gas sample using a gas-tight syringe.

-

Inject the gas sample into the GC-FID for ethylene quantification.

-

Calculate the ethylene production rate based on the peak area from the chromatogram and the fresh weight of the plant tissue.

Quantification of Cyanide Content

Objective: To measure the concentration of cyanide in plant tissues exposed to this compound.

Materials:

-

Spectrophotometer

-

Reagents for colorimetric cyanide assay (e.g., chloramine-T, pyridine-barbituric acid)

-

Plant tissue

-

Extraction buffer

-

Homogenizer

Procedure:

-

Homogenize fresh plant tissue in an appropriate extraction buffer.

-

Centrifuge the homogenate to obtain a clear supernatant.

-

To a known volume of the supernatant, add the colorimetric reagents in a specific sequence.

-

Allow the color to develop for a set period.

-

Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.

-

Determine the cyanide concentration from a standard curve prepared with known concentrations of cyanide.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the production of ROS in plant cells treated with this compound.

Materials:

-

Fluorescence microscope or plate reader

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Plant cells or tissue

-

Phosphate-buffered saline (PBS)

Procedure:

-

Load the plant cells or tissue with the DCFH-DA probe by incubating in a solution containing the probe.

-

Wash the cells/tissue with PBS to remove excess probe.

-

Treat the loaded cells/tissue with the this compound solution.

-

After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.

-

Quantify the relative ROS production by comparing the fluorescence of treated samples to untreated controls.

ACC Synthase (ACS) Activity Assay

Objective: To determine the enzymatic activity of ACC synthase in plant extracts.

Materials:

-

Spectrophotometer or Gas Chromatograph

-

S-adenosyl-L-methionine (SAM) as a substrate

-

Plant protein extract

-

Reaction buffer

-

Reagents for ACC quantification

Procedure:

-

Prepare a crude protein extract from plant tissue.

-

Incubate a known amount of the protein extract with a saturating concentration of SAM in a reaction buffer.

-

After a specific incubation time, stop the reaction.

-

Quantify the amount of ACC produced. This can be done by converting ACC to ethylene and measuring the ethylene produced by gas chromatography, or by other colorimetric methods.

-

Calculate the ACS activity as the amount of ACC produced per unit of protein per unit of time.

β-Cyanoalanine Synthase (β-CAS) Activity Assay

Objective: To measure the activity of the cyanide-detoxifying enzyme, β-CAS.

Materials:

-

Spectrophotometer

-

L-cysteine and potassium cyanide (KCN) as substrates

-

Plant protein extract

-

Reaction buffer

-

Reagents for detecting the product (e.g., H₂S or β-cyanoalanine)

Procedure:

-

Prepare a crude protein extract from plant tissue.

-

Incubate the protein extract with L-cysteine and KCN in a reaction buffer.

-

The reaction produces β-cyanoalanine and hydrogen sulfide (H₂S).

-

The activity can be determined by measuring the rate of formation of either product. For H₂S, a colorimetric assay using N,N-dimethyl-p-phenylenediamine can be used.

-

Measure the change in absorbance over time to calculate the enzyme activity.

In Vitro this compound Metabolism Assay using Rat Liver Microsomes

Objective: To assess the metabolic stability and identify the metabolites of this compound in a mammalian system.

Materials:

-

Rat liver microsomes

-

NADPH regenerating system (cofactor)

-

This compound solution

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubate rat liver microsomes at 37°C in the incubation buffer.

-

Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

-

Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.

Conclusion

This compound's herbicidal activity stems from its ability to disrupt multiple, fundamental biochemical pathways in susceptible plants. By acting as an auxin mimic, it triggers a cascade leading to the accumulation of toxic ethylene and cyanide. Concurrently, it can inhibit cell wall biosynthesis, weakening the plant's structural integrity, and induce oxidative stress, causing widespread cellular damage. The interplay and relative importance of these pathways can vary depending on the plant species and its level of resistance. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound action and to develop novel strategies for weed management and drug development.

References

Quinclorac's Impact on Reactive Oxygen Species (ROS) Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinclorac, a synthetic auxin herbicide, is widely utilized for selective weed control in various crops. While its primary mode of action is often attributed to mimicking natural plant auxins, a significant body of evidence highlights its role in inducing oxidative stress through the formation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms by which this compound leads to ROS generation in plants, details the experimental protocols to assess these effects, and presents available quantitative data. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted phytotoxicity.

Core Mechanisms of this compound-Induced ROS Formation

This compound's impact on ROS homeostasis in plants is complex and appears to be species-dependent. The primary hypotheses surrounding its mode of action include auxin-like activity, inhibition of cell wall synthesis, and direct induction of ROS.[1] These mechanisms are not mutually exclusive and can be interconnected.

2.1 Auxin-like Activity and Ethylene Biosynthesis: In many susceptible grass species, this compound acts as a synthetic auxin, leading to an overstimulation of auxin signaling pathways.[2] This hormonal imbalance triggers a cascade of events, including the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis.[3] The subsequent increase in ethylene production is accompanied by the formation of cyanide as a byproduct.[4] While cyanide itself is highly toxic, the overall process contributes to cellular stress and the generation of ROS.

2.2 Direct ROS Generation and Lipid Peroxidation: In some plant species, such as maize, this compound-induced cell death is more directly linked to the production of ROS and subsequent lipid peroxidation, rather than cyanide toxicity. Studies have shown that this compound treatment leads to a significant increase in superoxide anion (O₂⁻) production in root tissues. This initial ROS burst can trigger a cascade of oxidative reactions, leading to the formation of other harmful ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These highly reactive molecules can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. A key indicator of this oxidative damage is lipid peroxidation, which can be measured by the evolution of ethane.

2.3 Impact on Antioxidant Defense Systems: Plants possess a sophisticated antioxidant defense system, including enzymes like superoxide dismutase (SOD) and catalase (CAT), to scavenge ROS and mitigate oxidative damage. This compound exposure can significantly alter the activity of these enzymes. In some cases, an initial increase in antioxidant enzyme activity may be observed as a defense response. However, prolonged or high-level exposure to this compound-induced ROS can overwhelm this defense system, leading to a decrease in enzyme activity and exacerbating oxidative stress.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in this compound-induced ROS formation.

Quantitative Data

The following tables summarize quantitative findings from key studies on the impact of this compound on ROS-related parameters in various plant species.

Table 1: Effect of this compound on Cell Viability and ROS Production in Maize Roots

| Treatment (14h) | Cell Viability (%) | Superoxide (O₂⁻) Production | Ethane Evolution (Lipid Peroxidation) |

| Control | High | Low | Low |

| 10 µM this compound | Significantly Reduced | - | - |

| 50 µM this compound | - | High | Significantly Enhanced |

| 50 µM 2,4-D | No significant change | Low | Not significantly enhanced |

| Data synthesized from Sunohara & Matsumoto (2008). |

Table 2: Dose-Response of Echinochloa crus-galli Biotypes to this compound

| Biotype | GR₅₀ (g ha⁻¹) | Resistance Level |

| Susceptible (S) | 94.8 | - |

| Resistant (R) | > 2,560 | > 27-fold |

| GR₅₀: The herbicide rate required to reduce shoot growth by 50%. Data from Fernández-Moreno et al. (2020). |

Table 3: Effect of this compound on Antioxidant Enzyme Activity in Susceptible Echinochloa crus-galli

| Enzyme | Treatment (10 µM this compound) | Observation |

| Superoxide Dismutase (SOD) | 5 days | Increased activity |

| Catalase (CAT) | 5 days | Increased activity |

| Ascorbate Peroxidase (APX) | 5 days | Increased activity |

| Qualitative summary from Fernández-Moreno et al. (2020). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced ROS formation.

5.1 Measurement of Superoxide Anion (O₂⁻) using Dihydroethidium (DHE)

-

Principle: DHE is a fluorescent probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Procedure:

-

Prepare a stock solution of DHE (e.g., 5 mM in DMSO).

-

Excise plant tissues (e.g., root tips) and incubate them in a working solution of DHE (e.g., 10 µM in a suitable buffer) for 30-60 minutes in the dark.

-

Wash the tissues with buffer to remove excess dye.

-

Mount the stained tissues on a microscope slide.

-

Observe under a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~605 nm).

-

Quantify fluorescence intensity using image analysis software.

-

5.2 Assessment of Cell Viability using Evans Blue Staining

-

Principle: Evans blue is a non-permeant dye that is excluded by viable cells with intact plasma membranes. Dead cells with compromised membranes take up the dye and stain blue.

-

Procedure:

-

Prepare a 0.25% (w/v) solution of Evans blue in water.

-

Immerse plant tissues in the Evans blue solution and incubate for 15-30 minutes at room temperature.

-

Wash the tissues thoroughly with deionized water to remove unbound dye.

-

Observe the tissues under a light microscope to visualize stained (non-viable) and unstained (viable) cells.

-

For quantification, the dye can be extracted from the stained tissues using 1% (w/v) SDS at 50-60°C for 30-60 minutes, and the absorbance of the extract is measured at 600 nm.

-

5.3 Determination of Lipid Peroxidation (Malondialdehyde - MDA Assay)

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex that can be measured spectrophotometrically.

-

Procedure:

-

Homogenize plant tissue (e.g., 0.5 g) in a solution of trichloroacetic acid (TCA), typically 0.1% (w/v).

-

Centrifuge the homogenate to pellet debris.

-

Mix the supernatant with a TBA solution (e.g., 0.5% TBA in 20% TCA).

-

Heat the mixture in a boiling water bath for 30 minutes.

-

Cool the reaction mixture quickly on ice and centrifuge to clarify.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

-

5.4 Assay of Superoxide Dismutase (SOD) Activity

-

Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Procedure:

-

Extract enzymes from plant tissue in a suitable buffer (e.g., potassium phosphate buffer).

-

Prepare a reaction mixture containing phosphate buffer, methionine, NBT, EDTA, and riboflavin.

-

Add the enzyme extract to the reaction mixture.

-

Expose the reaction tubes to a light source (e.g., fluorescent lamps) for a defined period (e.g., 15-20 minutes) to initiate the photochemical reaction. A control without enzyme extract should be run in parallel.

-

Measure the absorbance at 560 nm.

-

One unit of SOD activity is typically defined as the amount of enzyme that causes 50% inhibition of the NBT reduction rate.

-

5.5 Assay of Catalase (CAT) Activity

-

Principle: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.

-

Procedure:

-

Extract enzymes from plant tissue in a phosphate buffer.

-

Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Immediately measure the decrease in absorbance at 240 nm over a set time period (e.g., 1-3 minutes) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of H₂O₂ decomposition using its extinction coefficient (43.6 M⁻¹ cm⁻¹).

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound's impact on ROS and for the logical relationship of its multifaceted action.

Conclusion

This compound's herbicidal activity is not solely dependent on its auxin-like properties but is significantly influenced by its capacity to induce oxidative stress through the formation of reactive oxygen species. The interplay between auxin signaling, ethylene and cyanide production, and direct ROS generation contributes to a complex phytotoxic response in susceptible plants. Understanding these mechanisms and the accompanying experimental methodologies is crucial for researchers in the fields of plant science, herbicide development, and toxicology. This guide provides a foundational resource for investigating the intricate relationship between this compound and ROS-mediated cellular damage.

References

A Technical Guide to the Discovery and Synthesis of Quinclorac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the selective herbicide Quinclorac. It is designed to be a core resource for researchers, scientists, and professionals involved in agrochemical and drug development. The guide details the synthetic pathways, biological signaling cascades, and relevant experimental protocols, with all quantitative data structured for clarity and comparative analysis.

Discovery and Development

This compound is a highly selective, synthetic auxin herbicide belonging to the quinolinecarboxylic acid class.[1] It is primarily utilized for the post-emergent control of problematic grassy weeds, such as crabgrass (Digitaria spp.) and barnyardgrass (Echinochloa spp.), in turfgrass and rice cultivation.[2][3] While effective against many grassy weeds, its unique mode of action differentiates it from non-selective "grass killer" herbicides.[2] this compound was developed to target and disrupt the hormonal systems of susceptible weeds, leading to uncontrolled growth and eventual death, while crops like rice exhibit tolerance.[2]

Chemical Synthesis of this compound

The industrial synthesis of this compound (3,7-dichloroquinoline-8-carboxylic acid) has been approached through various routes. A common pathway involves a multi-step process starting from aniline and glycerin.

A prevalent synthesis strategy involves the following key transformations:

-

Condensation: Aniline and glycerin undergo a condensation reaction in a sulfuric acid medium, catalyzed to form quinoline.

-

Chlorination: The resulting quinoline is chlorinated in a dichlorobenzene solution to produce 7-chloro-8-methylquinoline hydrochloride.

-

Oxidation: The methyl group of 7-chloro-8-methylquinoline is then oxidized to a carboxylic acid to yield the final product, 3,7-dichloro-8-quinolinecarboxylic acid (this compound). This oxidation step can be achieved using various oxidizing agents, including nitric acid or newer methods utilizing oxygen in the presence of catalysts like N-hydroxyphthalimide and azobisisobutyronitrile to create a more environmentally friendly process.

Another patented synthetic route starts with 3,7-dichloro-8-chloromethyl quinoline, which is oxidized to this compound. Additionally, research has focused on optimizing the Skraup cyclization as a key step in the synthesis, with catalysts like potassium iodide (KI) significantly increasing the yield.

Caption: A simplified workflow of a common this compound synthesis route.

Derivatives of this compound have also been synthesized to enhance its herbicidal potency. For instance, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized using intermediate derivatization methods.

Mechanism of Action

This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by the foliage and roots and is translocated throughout the plant. The herbicidal activity of this compound is multifaceted and involves the disruption of several physiological processes in susceptible plants.

Auxin Signaling and Ethylene Biosynthesis

In sensitive plants, this compound mimics an auxin overdose, which stimulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. This enzyme is a key regulator of ethylene biosynthesis. The increased production of ACC leads to a subsequent surge in ethylene levels. In susceptible grasses, this process also results in the accumulation of cyanide (HCN) as a co-product of ethylene synthesis, which contributes significantly to the phytotoxicity.

The accumulation of phytotoxic levels of cyanide is a key factor in the herbicidal symptoms observed in sensitive grasses, which include growth inhibition, chlorosis, and necrosis. In contrast, tolerant species like rice and resistant biotypes of weeds do not exhibit this significant increase in ethylene and cyanide synthesis upon this compound exposure.

References

Differential Physiological Effects of Quinclorac on Dicots vs. Monocots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac is a selective herbicide widely used for the control of grassy weeds in monocotyledonous crops such as rice and turfgrass, while also exhibiting activity against certain broadleaf weeds. Its selectivity is a result of distinct physiological and biochemical responses elicited in dicotyledonous and monocotyledonous plants. In dicots, this compound primarily acts as a synthetic auxin, inducing a hormonal imbalance that leads to epinasty, growth inhibition, and senescence. This response is mediated by the stimulation of ethylene and subsequent abscisic acid (ABA) biosynthesis. In susceptible monocots, the mode of action is more complex, with evidence pointing towards three interconnected mechanisms: inhibition of cell wall biosynthesis, induction of ethylene production leading to phytotoxic accumulation of cyanide, and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the differential physiological effects of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved signaling pathways.

Introduction

This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a systemic herbicide that can be absorbed by the roots and foliage of plants and is translocated throughout the plant.[1] Its utility lies in its high degree of selectivity, which allows for the control of problematic weeds within tolerant crops. Understanding the differential physiological effects of this compound on dicots and monocots is crucial for its effective and safe use, as well as for the development of new herbicidal compounds. This guide delves into the core mechanisms underlying this selectivity, presenting a technical overview for researchers and professionals in the field.

Differential Mechanisms of Action

The physiological and biochemical responses to this compound diverge significantly between dicotyledonous and monocotyledonous plants.

Effects on Dicotyledonous Plants: An Auxin-Mimic Response

In susceptible dicots, this compound functions as a synthetic auxin.[2] This leads to a cascade of physiological disruptions characteristic of auxin overdose.

-

Hormonal Imbalance: this compound mimics the action of endogenous auxins, leading to an overstimulation of auxin signaling pathways.[2]

-

Ethylene and ABA Production: This hormonal imbalance induces the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. The resulting increase in ethylene production triggers an accumulation of abscisic acid (ABA).[2]

-